molecular formula C13H16O6S B8456663 (3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate

(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate

Cat. No.: B8456663
M. Wt: 300.33 g/mol
InChI Key: FGJZRMSVFCYGGE-YVECIDJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that includes a hexahydrofurofuran ring system and a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the preparation of the hexahydrofurofuran ring system, which can be achieved through a series of cyclization reactions. The hydroxyl group is then introduced via selective oxidation. Finally, the 4-methylbenzenesulfonate group is attached through a sulfonation reaction using 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The sulfonate group may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-methylbenzenesulfonate group in (3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

Molecular Formula

C13H16O6S

Molecular Weight

300.33 g/mol

IUPAC Name

[(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C13H16O6S/c1-8-2-4-9(5-3-8)20(15,16)19-11-7-18-12-10(14)6-17-13(11)12/h2-5,10-14H,6-7H2,1H3/t10-,11+,12-,13-/m1/s1

InChI Key

FGJZRMSVFCYGGE-YVECIDJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CO[C@H]3[C@@H]2OC[C@H]3O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2COC3C2OCC3O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of hexahydrofuro[3,2-b]furan-3,6-diol (10.00 g, 68.4 mmol) in dichloromethane (60 mL) was added pyridine (1.08 g, 13.7 mmol) and then the mixture was cooled to 0° C., and 4-methylbenzenesulfonyl chloride (15.66 g, 82.1 mmol) was added. The mixture was stirred at 0° C. for 30 min, and then warmed to room temperature overnight. The resulting mixture was diluted with dichloromethane (250 mL), washed with 1M HCl (300 mL) followed by water (300 mL) and brine (300 mL). The separated organic phase was dried over anhydrous Na2SO4, and concentrated in vacuo. The residue was purified with a silica gel column chromatography (EtOAc/PE (v/v)=2/1) to afford the desired product as colorless oil (10.24 g, 49.8%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15.66 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
desired product
Yield
49.8%

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